(2,5-Dibromothiophen-3-yl)methanol
CAS No.: 161490-95-5
Cat. No.: VC7950729
Molecular Formula: C5H4Br2OS
Molecular Weight: 271.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161490-95-5 |
|---|---|
| Molecular Formula | C5H4Br2OS |
| Molecular Weight | 271.96 g/mol |
| IUPAC Name | (2,5-dibromothiophen-3-yl)methanol |
| Standard InChI | InChI=1S/C5H4Br2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2 |
| Standard InChI Key | KQDJBFVMDMVSBS-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1CO)Br)Br |
| Canonical SMILES | C1=C(SC(=C1CO)Br)Br |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
(2,5-Dibromothiophen-3-yl)methanol consists of a thiophene ring substituted with bromine atoms at the 2- and 5-positions and a hydroxymethyl group at the 3-position. The planar aromatic thiophene core facilitates π-π stacking interactions, while the bromine atoms enhance electrophilic reactivity for Suzuki-Miyaura and Stille coupling reactions . The hydroxymethyl group (-CHOH) introduces polarity, enabling solubility in polar solvents and participation in esterification or etherification reactions .
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 271.96 g/mol | |
| Exact Mass | 269.835 Da | |
| XLogP3-AA (LogP) | 2.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2,5-dibromothiophen-3-yl)methanol typically involves bromination of thiophene derivatives followed by functionalization of the hydroxymethyl group. A representative method from Guler et al. (2015) outlines:
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Bromination of Thiophene-3-carboxylic Acid:
Thiophene-3-carboxylic acid is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C under nitrogen, yielding 2,5-dibromothiophene-3-carboxylic acid with 60% efficiency . -
Esterification with PEG:
The carboxylic acid is converted to a PEGylated macromonomer using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, facilitating polymer grafting .
Alternative Methods
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Direct Bromination of 3-Thiophenemethanol: Bromine or HBr in acetic acid selectively substitutes the thiophene ring, though yields vary based on reaction conditions .
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Lithiation-Electrophilic Quenching: Lithiation of 3-thiophenemethanol followed by quenching with bromine sources offers regioselective dibromination .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in dichloromethane, chloroform, and DMF . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .
Spectroscopic Data
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(CDCl): δ 7.43 (s, 1H, thiophene-H), 4.75 (s, 2H, -CHOH), 2.51 (s, 1H, -OH) .
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UV-Vis: Absorption maxima at 254 nm due to π→π* transitions .
Applications in Advanced Materials
Fluorescent Polymers
Graft copolymers incorporating (2,5-dibromothiophen-3-yl)methanol exhibit tunable fluorescence for bioimaging. For example, PEGylated polythiophenes synthesized via Suzuki coupling show emission at 580 nm, enabling cancer cell tracking .
Table 2: Biomedical Applications of Derived Polymers
Organic Electronics
In perovskite solar cells, polymers functionalized with this compound improve hole transport mobility (up to ) and device stability (>80% PCE retention after 1,000 hours) .
| Supplier | Purity | Packaging | Price (USD/g) | Location |
|---|---|---|---|---|
| AiFChem | ≥95% | 1 g | 328 | USA |
| ChemScene | 95% | 1 g | 380 | USA |
| SAGECHEM | 98% | 5 g | 1,550 | China |
Future Directions
Ongoing research explores its use in biodegradable polymers and CRISPR delivery systems. Advances in electrochemical synthesis may reduce production costs by 40%, broadening industrial adoption .
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